

Technical Guide: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid

Cat. No.: B1353868

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid is a keto-carboxylic acid derivative. Its structural features, including a methoxy-substituted aromatic ring, a ketone carbonyl group, and a carboxylic acid moiety with an alpha-methyl substituent, suggest its potential utility as a building block in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its application in these fields, influencing aspects such as reaction kinetics, bioavailability, and formulation.

This technical guide provides a summary of the available computed physicochemical data for **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid**. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also presents experimental data for the closely related parent compound, 4-(4-Methoxyphenyl)-4-oxobutanoic acid, for comparative purposes. Furthermore, detailed, generalized experimental protocols for determining key physicochemical parameters are provided to guide researchers in the empirical evaluation of this and similar compounds.

Physicochemical Data

The following tables summarize the available computed physicochemical data for **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid** and the experimental data for the related compound 4-(4-Methoxyphenyl)-4-oxobutanoic acid.

Table 1: Computed Physicochemical Properties of **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ O ₄	PubChem CID: 12514879
Molecular Weight	222.24 g/mol	PubChem CID: 12514879
XLogP3	1.4	PubChem CID: 12514879 (Computed)
Hydrogen Bond Donor Count	1	PubChem CID: 12514879 (Computed)
Hydrogen Bond Acceptor Count	4	PubChem CID: 12514879 (Computed)
Rotatable Bond Count	4	PubChem CID: 12514879 (Computed)
Exact Mass	222.08920892 g/mol	PubChem CID: 12514879 (Computed)
Topological Polar Surface Area	63.6 Å ²	PubChem CID: 12514879 (Computed)
Heavy Atom Count	16	PubChem CID: 12514879 (Computed)
Complexity	262	PubChem CID: 12514879 (Computed)

Table 2: Experimental Physicochemical Properties of 4-(4-Methoxyphenyl)-4-oxobutanoic acid (Related Compound)

Property	Value	Source
Melting Point	148-150 °C	Crysdot LLC[1]
Boiling Point	419.5 °C at 760 mmHg	Crysdot LLC[1]

Note: The data in Table 2 is for a related compound and should be used as an estimation for **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid** with caution.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of organic acids are outlined below. These are generalized protocols and may require optimization for the specific compound of interest.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of the dried, crystalline sample is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[2][3]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology (Capillary Method):

- Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.
- Heating: The test tube is gently heated in a suitable bath (e.g., oil bath). A thermometer is placed in the bath to monitor the temperature.^[4]
- Observation of Bubbles: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
- Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[5]

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Methodology:

- Sample Preparation: A known weight of the acidic compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
- Titration Setup: A pH meter with a calibrated electrode is immersed in the sample solution. The solution is stirred continuously.
- Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments from a burette.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.

- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[6]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is its ability to partition between an oily (n-octanol) and an aqueous phase.

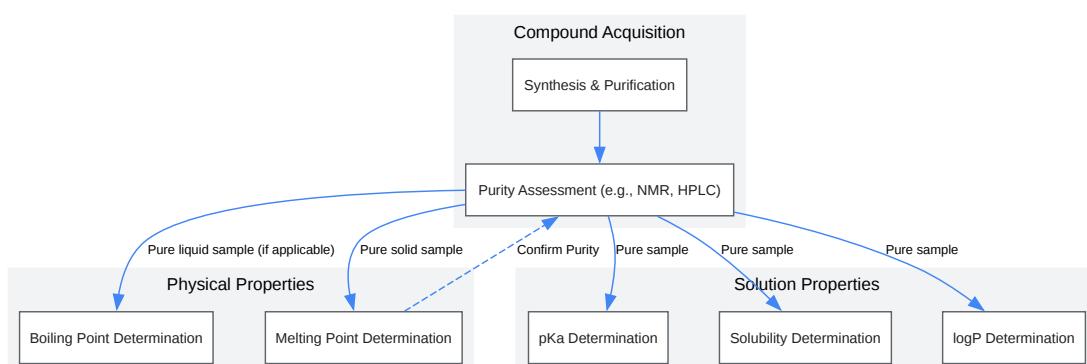
Methodology (Shake-Flask Method):

- Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
- Sample Addition: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.[7][8]
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[9]

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Equilibrium Shake-Flask Method):


- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed container.
- Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, spectroscopy, or chromatography).[\[10\]](#) This concentration represents the solubility of the compound in that solvent at that temperature.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of an organic compound like **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid**.

Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: A logical workflow for the determination of physicochemical properties.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The computed data are estimations and have not been experimentally verified. Researchers should conduct their own experiments to determine the accurate physicochemical properties of **4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. byjus.com [byjus.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LogP / LogD shake-flask method [protocols.io]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(4-Methoxyphenyl)-2-methyl-4-oxobutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353868#physicochemical-properties-of-4-4-methoxyphenyl-2-methyl-4-oxobutanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com